![molecular formula C12H13BrO2 B13465789 3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid CAS No. 1502179-62-5](/img/structure/B13465789.png)
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H13BrO2 It is a derivative of cyclobutane, featuring a bromophenyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with bromophenyl compounds. One common method is the Friedel-Crafts alkylation, where cyclobutane is reacted with 4-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
科学研究应用
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the bromophenyl group, resulting in different chemical and biological properties.
4-Bromobenzyl alcohol: Contains the bromophenyl group but lacks the cyclobutane ring.
Cyclobutane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different reactivity and applications.
Uniqueness
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
1502179-62-5 |
|---|---|
分子式 |
C12H13BrO2 |
分子量 |
269.13 g/mol |
IUPAC 名称 |
3-[(4-bromophenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-8(2-4-11)5-9-6-10(7-9)12(14)15/h1-4,9-10H,5-7H2,(H,14,15) |
InChI 键 |
GMWZMJIEANLADL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C(=O)O)CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


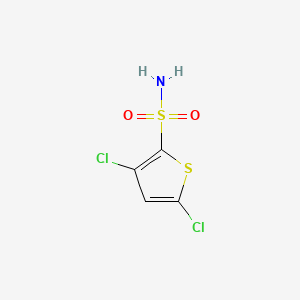
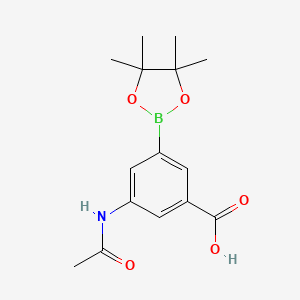
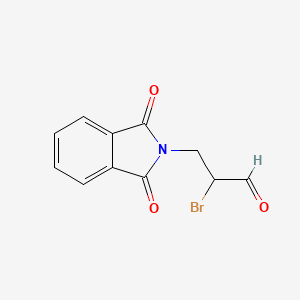
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)

![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
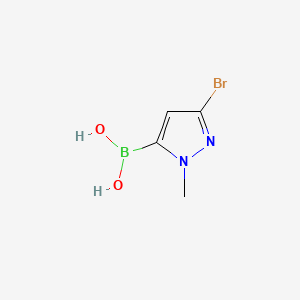
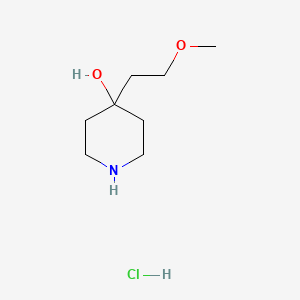

![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
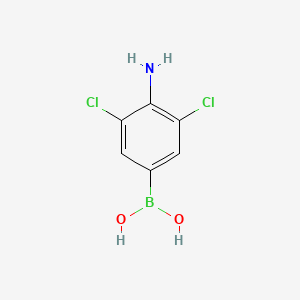
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
